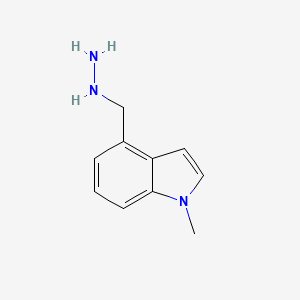

(1-メチル-1H-インドール-4-イルメチル)ヒドラジン

説明

The compound “(1-Methyl-1H-indol-4-ylmethyl)-hydrazine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “(1-Methyl-1H-indol-4-ylmethyl)-hydrazine” were not found, similar compounds have been synthesized for research purposes . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

科学的研究の応用

チューブリン重合の阻害

(1-メチル-1H-インドール-4-イルメチル)ヒドラジンから誘導された化合物は、チューブリン重合を阻害する能力について研究されてきました。このプロセスは、細胞分裂に不可欠な微小管の形成において重要です。 チューブリン重合を阻害すると、癌細胞の増殖を防ぐことができ、これらの化合物は抗癌剤の候補となります .

癌細胞株に対する抗増殖活性

(1-メチル-1H-インドール-4-イルメチル)ヒドラジンの誘導体は、HeLa、MCF-7、HT-29などのさまざまな癌細胞株に対して有意な抗増殖活性を示しました。 これらの化合物は、細胞アポトーシスを誘導し、細胞周期の重要なポイントであるG2/M期に細胞を停止させる可能性があります .

Bcl-2/Mcl-1二重阻害

(1-メチル-1H-インドール-4-イルメチル)ヒドラジン骨格を含む新規インドール誘導体は、Bcl-2およびMcl-1タンパク質の二重阻害剤として設計されています。 これらのタンパク質はアポトーシスの調節に関与しており、その阻害は癌細胞でプログラム細胞死を引き起こす可能性があります .

Bcl-2ファミリータンパク質に対する結合親和性

同じ新規インドール誘導体のセットは、Bcl-2ファミリータンパク質に対する結合親和性について評価されました。 結合親和性は、これらの化合物が癌細胞の生存に関与する標的タンパク質と相互作用し、阻害する能力を決定するため、これらの化合物の有効性にとって重要です .

抗癌剤の設計と合成

(1-メチル-1H-インドール-4-イルメチル)ヒドラジンに存在するインドール環は、医薬品開発のための汎用性の高い骨格です。 これは、新規抗癌剤の設計と合成に利用されており、薬化学研究における化合物の重要性を強調しています .

インドール含有ハイブリッドの抗腫瘍活性

(1-メチル-1H-インドール-4-イルメチル)ヒドラジンから誘導されたインドール部分を含むハイブリッドが合成され、その抗腫瘍活性について評価されました。 これらの研究は、より効果的な癌治療法を開発するための継続的な研究の一部です .

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects .

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

生化学分析

Biochemical Properties

(1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit tubulin polymerization, which is crucial for cell division and stability . The compound interacts with tubulin, leading to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis. Additionally, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine has shown binding affinity to Bcl-2 family proteins, which are involved in regulating apoptosis . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound has demonstrated antiproliferative activities by inducing cell apoptosis and arresting cells in the G2/M phase . It influences cell signaling pathways by inhibiting tubulin polymerization and interacting with Bcl-2 family proteins, leading to the activation of apoptotic pathways. Furthermore, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of tubulin and Bcl-2 family proteins, inhibiting their functions . This inhibition disrupts microtubule dynamics and promotes apoptosis. Additionally, (1-Methyl-1H-indol-4-ylmethyl)-hydrazine modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further enhancing its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies . Over time, the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, become more pronounced, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where the compound’s efficacy in inhibiting tumor growth is maximized at specific dosage levels. These findings underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

(1-Methyl-1H-indol-4-ylmethyl)-hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects . Studies have shown that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is efficiently transported into cells, where it interacts with intracellular targets to exert its biological effects.

Subcellular Localization

The subcellular localization of (1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets . Post-translational modifications and targeting signals influence its localization, ensuring that (1-Methyl-1H-indol-4-ylmethyl)-hydrazine reaches the appropriate sites of action to exert its effects.

特性

IUPAC Name |

(1-methylindol-4-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

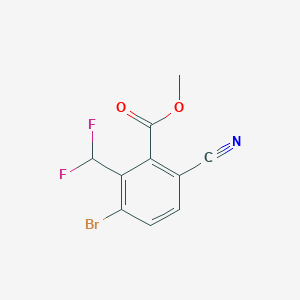

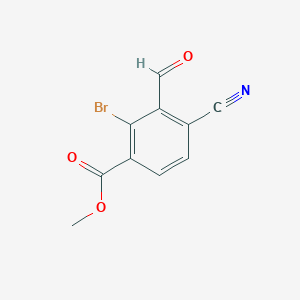

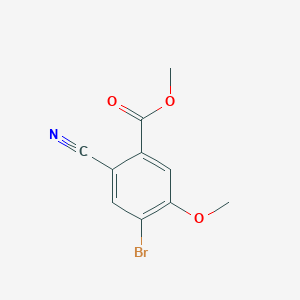

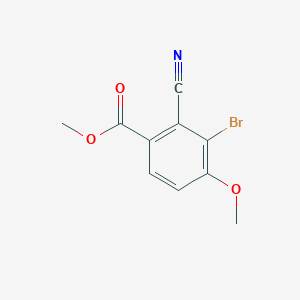

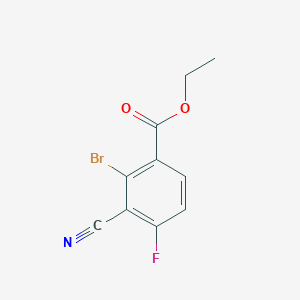

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

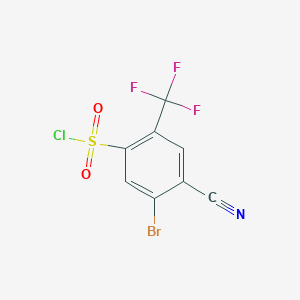

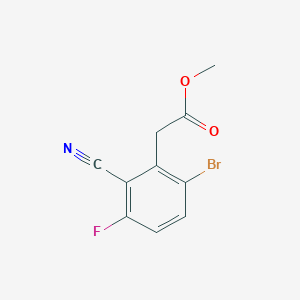

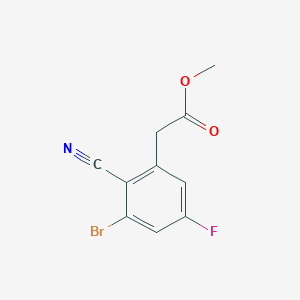

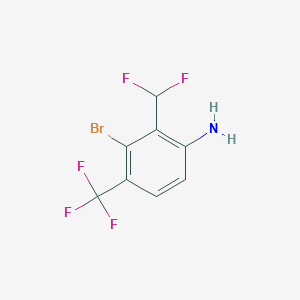

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。